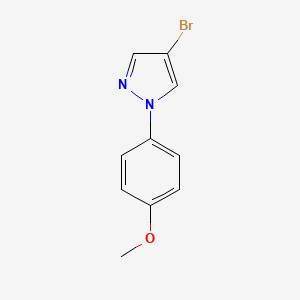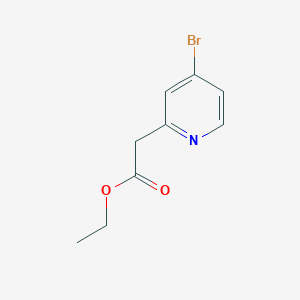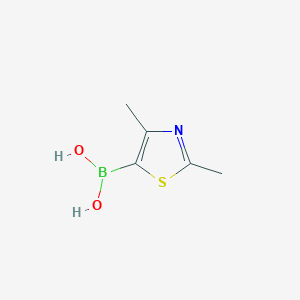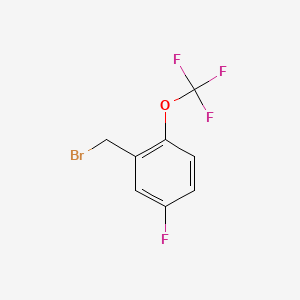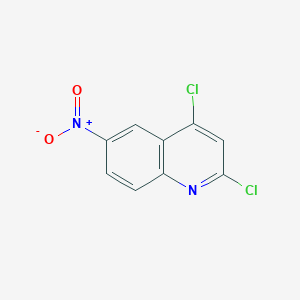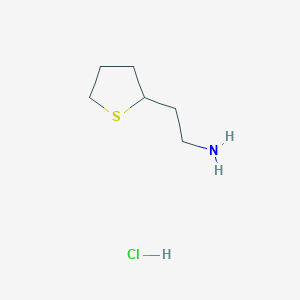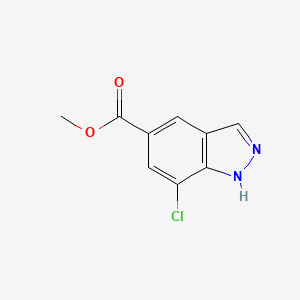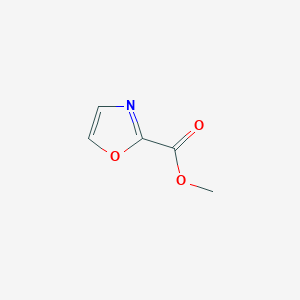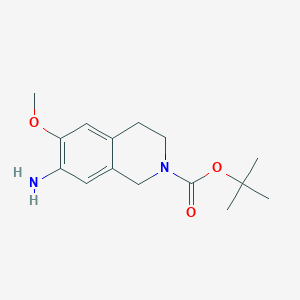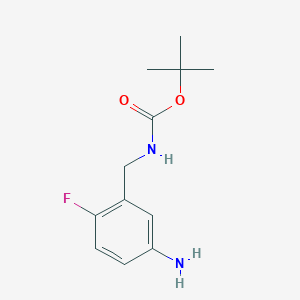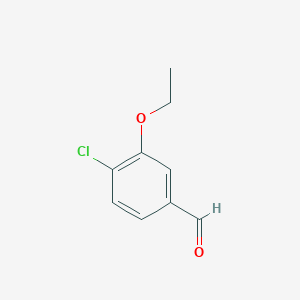
4-Chloro-3-ethoxybenzaldehyde
概要
説明
4-Chloro-3-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethoxy group at the third position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-3-ethoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-bromobenzoic acid.
Acylation: The acid is dissolved in an organic solvent, and an acylating chlorination reagent is added to produce 5-bromo-2-chlorobenzoyl chloride.
Ketone Formation: This intermediate is then reacted with phenetole in the presence of acid catalysts to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone.
Reduction: The ketone is reduced to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Formylation: Finally, a formylation reagent is added to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process utilizes readily available raw materials and reagents, ensuring high yield and cost-effectiveness .
化学反応の分析
Types of Reactions: 4-Chloro-3-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions
Major Products:
Oxidation: 4-Chloro-3-ethoxybenzoic acid.
Reduction: 4-Chloro-3-ethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced
科学的研究の応用
4-Chloro-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: The compound is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-3-ethoxybenzaldehyde involves its reactivity as an electrophile in various chemical reactions. The chlorine and ethoxy substituents on the benzene ring influence its reactivity, making it a versatile intermediate in organic synthesis.
類似化合物との比較
- 2-Bromo-4-chlorobenzaldehyde
- 4-Chloro-3-bromobenzaldehyde
- 4-Chloro-3-methoxybenzaldehyde
Comparison: 4-Chloro-3-ethoxybenzaldehyde is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical properties. Compared to its analogs, such as 2-bromo-4-chlorobenzaldehyde and 4-chloro-3-methoxybenzaldehyde, it exhibits different reactivity patterns and applications. The ethoxy group enhances its solubility and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
4-chloro-3-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQIRGVINPDUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

